2-Amino-4-(4-chlorophenyl)-6-(2,4-dichlorophenyl)nicotinonitrile
CAS No.: 338794-12-0
Cat. No.: VC5895059
Molecular Formula: C18H10Cl3N3
Molecular Weight: 374.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338794-12-0 |
|---|---|
| Molecular Formula | C18H10Cl3N3 |
| Molecular Weight | 374.65 |
| IUPAC Name | 2-amino-4-(4-chlorophenyl)-6-(2,4-dichlorophenyl)pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C18H10Cl3N3/c19-11-3-1-10(2-4-11)14-8-17(24-18(23)15(14)9-22)13-6-5-12(20)7-16(13)21/h1-8H,(H2,23,24) |
| Standard InChI Key | ICUFSVGAPXTSBB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CC(=NC(=C2C#N)N)C3=C(C=C(C=C3)Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-amino-4-(4-chlorophenyl)-6-(2,4-dichlorophenyl)pyridine-3-carbonitrile, reflects its substitution pattern: a pyridine ring bearing an amino group at position 2, a 4-chlorophenyl group at position 4, a 2,4-dichlorophenyl group at position 6, and a cyano group at position 3 . The presence of three chlorine atoms across two aryl rings contributes to its hydrophobic character and potential for halogen bonding, which may influence its interactions with biological targets.
Key identifiers include:
Physicochemical Properties
Experimental data from thermal analyses indicate a melting point of 198–199°C (in ethanol) and a predicted boiling point of 550.9±50.0°C . The density is estimated at 1.50±0.1 g/cm³, while its acidity (pKa) is calculated as 1.91±0.48 . These properties suggest moderate thermal stability and solubility profiles typical of polyhalogenated aromatics.
Theoretical Insights into Reactivity and Stability
Density functional theory (DFT) studies on related nicotinonitriles reveal that hyper-conjugative interactions between the amino group and the pyridine ring enhance electronic delocalization, stabilizing the molecule . For this compound, the electron-withdrawing cyano and chloro groups likely polarize the aromatic system, creating electrophilic regions susceptible to nucleophilic attack. Computational modeling could further elucidate its reactivity, particularly in predicting sites for functionalization or metabolic modification.
Photophysical Behavior
Fluorescence studies on analogous compounds reveal solvent-dependent emission spectra. In polar solvents, charge-transfer transitions between the electron-rich amino group and electron-deficient cyano moiety result in redshifted emission . This property could position the compound as a candidate for bioimaging or sensor development, provided its photostability is confirmed.
Challenges and Future Directions
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Synthetic Optimization: Developing regioselective methods to reduce byproducts during aryl group incorporation.
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Biological Profiling: Conducting in vitro assays to validate antimicrobial and anticancer activities.
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Toxicological Assessments: Evaluating metabolic pathways and potential off-target effects.
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